molecular formula C7H7BrClN B15203670 2-Bromo-3-chloro-5-methylaniline

2-Bromo-3-chloro-5-methylaniline

Cat. No.: B15203670
M. Wt: 220.49 g/mol
InChI Key: XPBISUFUGLZDQA-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-methylaniline is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, characterized by the presence of bromine, chlorine, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Nitro compounds or quinones.

    Reduction Products: Amines or hydrazines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Bromo-3-chloro-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-methylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

  • 3-Bromo-5-chloro-2-methylaniline
  • 5-Bromo-2-fluoro-4-methylaniline
  • 4-Bromo-2-methylaniline
  • 5-Chloro-2-methylaniline

Comparison: 2-Bromo-3-chloro-5-methylaniline is unique due to the specific positions of the bromine, chlorine, and methyl groups on the benzene ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the presence of both bromine and chlorine atoms can make it more reactive in nucleophilic substitution reactions compared to compounds with only one halogen atom .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-bromo-3-chloro-5-methylaniline

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3

InChI Key

XPBISUFUGLZDQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Br)N

Origin of Product

United States

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